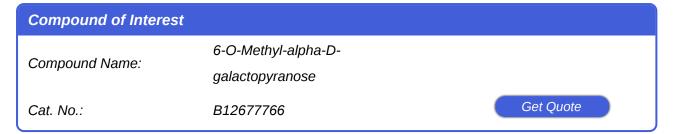


# "physical and chemical properties of 6-O-Methylalpha-D-galactopyranose"

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# An In-depth Technical Guide to 6-O-Methylalpha-D-galactopyranose

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-O-Methyl-alpha-D-galactopyranose**. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document summarizes available data, outlines experimental protocols for its synthesis and characterization, and provides a visual representation of a potential synthetic pathway.

### **Physical Properties**

Experimentally determined physical properties for **6-O-Methyl-alpha-D-galactopyranose** are not readily available in the surveyed literature. However, computed properties have been obtained from chemical databases. For comparative purposes, the experimental physical properties of its well-characterized isomer, methyl-alpha-D-galactopyranoside (the 1-O-methyl isomer), are also presented.

Table 1: Computed Physical Properties of 6-O-Methyl-alpha-D-galactopyranose



Property	Value	Source
Molecular Formula	C7H14O6	[1]
Molecular Weight	194.18 g/mol	[1]
Exact Mass	194.07903816 Da	[1]
Topological Polar Surface Area	99.4 Ų	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	3	[1]
XLogP3-AA	-2.6	[1]

Table 2: Experimental Physical Properties of Methyl-alpha-D-galactopyranoside (1-O-Methyl Isomer)

Property	Value	Source
CAS Number	3396-99-4	[2]
Appearance	White crystalline solid	[3]
Melting Point	114-117 °C	[2][3]
Optical Rotation	[α]20/D +173° to +180° (c=1.5 in water)	[3]
Solubility	Soluble in water and methanol.	[3]

### **Chemical Properties and Reactivity**

**6-O-Methyl-alpha-D-galactopyranose** is a monosaccharide derivative with a methyl ether at the C-6 position. This modification influences its reactivity compared to unsubstituted galactose. The primary hydroxyl group at C-6 is protected, which can direct further chemical



modifications to the secondary hydroxyl groups at C-2, C-3, and C-4. The anomeric hydroxyl group at C-1 retains its reactivity, allowing for the formation of glycosidic bonds.

Key aspects of its chemical reactivity include:

- Glycosylation: The anomeric hydroxyl group can react with alcohols under acidic conditions to form glycosides.[4]
- Acylation and Alkylation: The remaining free hydroxyl groups (at C-1, C-2, C-3, and C-4) can be acylated or alkylated using standard protecting group chemistry.[5]
- Oxidation: The secondary alcohols can be oxidized to ketones under appropriate conditions.

# Experimental Protocols Proposed Synthesis of 6-O-Methyl-alpha-D-galactopyranose

A specific, optimized protocol for the synthesis of **6-O-Methyl-alpha-D-galactopyranose** is not detailed in the surveyed literature. However, a plausible multi-step synthesis can be proposed based on established carbohydrate chemistry methodologies, such as the selective protection and deprotection of hydroxyl groups. One such approach involves the selective tosylation of the primary hydroxyl group of a protected galactopyranoside, followed by methylation and deprotection.

Step 1: Synthesis of Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside This intermediate can be prepared from methyl-alpha-D-galactopyranoside through a sequence of tritylation of the primary hydroxyl group, acetylation of the secondary hydroxyls, and subsequent detritylation.

Step 2: Selective 6-O-Methylation A more direct, though potentially lower-yielding, approach would be the selective methylation of a suitably protected galactopyranose derivative. The relative reactivity of the hydroxyl groups often allows for preferential reaction at the more accessible C-6 position.

A Proposed Two-Step Synthesis from a Protected Intermediate:



- Selective Tosylation of a Protected Galactopyranoside: Starting with a commercially available, suitably protected galactopyranose derivative (e.g., with acetyl or benzyl protecting groups on C-1, C-2, C-3, and C-4), the free primary hydroxyl at C-6 can be selectively tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.[6]
- Detosylation and Methylation: The tosyl group is a good leaving group and can be displaced.
  However, a more controlled approach would be reductive cleavage of the tosyl group to
  regenerate the hydroxyl, followed by methylation. Alternatively, direct methylation of the
  partially protected sugar could be attempted.

A proposed workflow for the synthesis is depicted in the diagram below.

### **Characterization Protocols**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (around 4.5-5.0 ppm with a small coupling constant for the alpha anomer), ring protons (typically in the 3.4-4.2 ppm region), and a singlet for the methyl group protons at the C-6 position (around 3.4 ppm). The chemical shifts can be influenced by the solvent and temperature.[7][8][9][10][11]
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the anomeric carbon (around 100 ppm), the ring carbons (in the 60-80 ppm range), and the methyl carbon (around 60 ppm).

Mass Spectrometry (MS):

- Electrospray Ionization (ESI-MS): This would be used to determine the molecular weight of the compound. The expected [M+Na]<sup>+</sup> adduct would be at m/z 217.07.
- Gas Chromatography-Mass Spectrometry (GC-MS) of a derivatized sample: For detailed structural analysis, the compound can be permethylated, hydrolyzed, reduced, and acetylated to form partially methylated alditol acetates (PMAAs). The fragmentation pattern in GC-MS would confirm the position of the methyl group.[12][13][14][15] The fragmentation typically occurs between carbon atoms in the sugar chain, and the masses of the resulting fragments can elucidate the substitution pattern.[16]



### **Mandatory Visualizations**



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Caption: Proposed synthetic workflow for **6-O-Methyl-alpha-D-galactopyranose**.

# **Biological Context and Potential Applications**Natural Occurrence

**6-O-Methyl-alpha-D-galactopyranose** has been identified as a constituent of natural products. It is found in the red marine alga Digenea simplex.[1] It is also a component of porphyran, a complex polysaccharide from red algae of the genus Porphyra, where it exists as 6-O-methyl-D-galactose residues.[17]

### **Potential Research Applications**

While specific biological activities of isolated **6-O-Methyl-alpha-D-galactopyranose** are not extensively documented, its presence in natural polysaccharides suggests a role in the biological properties of these larger molecules. As a synthetic building block, it is valuable for:

- Glycobiology Research: The synthesis of oligosaccharides containing this motif can help in elucidating the structure-activity relationships of complex carbohydrates.
- Drug Development: Monosaccharide derivatives are often explored as potential therapeutic
  agents, including as inhibitors of enzymes such as O(6)-methylguanine-DNA
  methyltransferase (MGMT).[3] The unique methylation pattern of this compound could be
  explored for targeted biological activity.
- Metabolic Studies: The metabolism of methylated sugars is an area of interest, particularly in organisms that consume algae containing these compounds.[17]



In conclusion, while **6-O-Methyl-alpha-D-galactopyranose** is a known natural product, a comprehensive experimental characterization is still lacking in the scientific literature. The information and proposed protocols in this guide are intended to provide a solid foundation for researchers interested in further exploring the chemistry and biology of this specific methylated sugar.

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